molecular formula C11H12FNO3 B3028677 (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid CAS No. 267401-33-2

(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid

Cat. No. B3028677
CAS RN: 267401-33-2
M. Wt: 225.22
InChI Key: HBKHMUVRKAWKKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. The related compound “®-2-Amino-3-(2-fluorophenyl)propanoic acid” has a molecular weight of 183.18 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, melting point, boiling point, density, and solubility. The related compound “®-2-Amino-3-(2-fluorophenyl)propanoic acid” is a white to light-yellow powder or crystals .

Scientific Research Applications

Antitumor Activities

(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid and its derivatives have shown potential in antitumor activities. A study by Xiong Jing (2011) synthesized enantiomers of this compound and found that they possess selective anti-tumor activities. The R-configuration of the compound contributed to this effect. These findings are significant for developing new antitumor drugs (Xiong Jing, 2011).

Synthesis and Characterization

In another study by Xiong Jing (2011), the synthesis and characterization of (S/R)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H) -yl) acetamido) propanoic acid, a derivative of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, were explored. This study detailed the synthesis process and structural characterization, providing a foundation for further exploration of its applications (Xiong Jing, 2011).

Fluorescent Amino Acids Synthesis

The synthesis of fluorescent amino acids involving derivatives of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid was reported by Maity et al. (2015). This research opens avenues for the use of these compounds in studying protein dynamics and interactions through fluorescence properties (Maity et al., 2015).

Metabolite Identification

A study by Ekdahl et al. (2013) on the metabolites of lesogaberan, a γ-aminobutyric acid type-B receptor agonist, identified (2R)-3-acetamido-2-fluoropropyl]-phosphinic acid as a metabolite. This research demonstrates the significance of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid derivatives in pharmacokinetics and drug metabolism (Ekdahl et al., 2013).

Enzymatic Process Development

Tao and McGee (2002) developed a continuous enzymatic process for synthesizing (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a compound related to (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. This process achieved high enantiomeric excess and good yield, highlighting the compound's potential in industrial synthesis (Tao and McGee, 2002).

Mechanism of Action

Target of Action

The primary target of ®-2-Acetamido-2-(2-fluorophenyl)propanoic acid is currently unknown. This compound is a derivative of phenylalanine , which is an essential amino acid involved in protein synthesis. Therefore, it may interact with proteins or enzymes that recognize phenylalanine.

Mode of Action

As a phenylalanine derivative , it may mimic the actions of phenylalanine in the body. Phenylalanine is a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine. Therefore, this compound may influence the secretion of these hormones.

Biochemical Pathways

Given its structural similarity to phenylalanine , it may be involved in the same pathways. Phenylalanine is a precursor in the biosynthesis of tyrosine, dopamine, norepinephrine, and epinephrine. Therefore, this compound may influence these pathways and their downstream effects.

Result of Action

As a phenylalanine derivative , it may influence the function of proteins and enzymes that interact with phenylalanine. This could potentially lead to changes in cellular function and physiology.

properties

IUPAC Name

(2R)-2-acetamido-2-(2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-7(14)13-11(2,10(15)16)8-5-3-4-6-9(8)12/h3-6H,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKHMUVRKAWKKJ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@](C)(C1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717774
Record name (2R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid

CAS RN

267401-33-2
Record name (2R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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